molecular formula C19H14F3NO B3071792 4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine CAS No. 10141-35-2

4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine

Cat. No.: B3071792
CAS No.: 10141-35-2
M. Wt: 329.3 g/mol
InChI Key: FQAQFIVOOGVIOR-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine is an organic compound characterized by its unique structure, which includes a biphenyl group, a trifluoromethyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine typically involves the following steps:

    Formation of the biphenyl ether: This step involves the reaction of 4-bromobiphenyl with a phenol derivative under basic conditions to form the biphenyl ether.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group but different structural features.

    tert-Butylamine: Another amine compound with distinct properties and applications.

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A compound with a benzotriazole group and UV-absorbing properties.

Uniqueness

4-([1,1’-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine is unique due to its combination of a biphenyl ether, trifluoromethyl group, and amine group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-phenylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO/c20-19(21,22)17-12-16(10-11-18(17)23)24-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAQFIVOOGVIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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